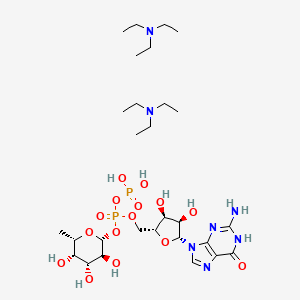

Gdp-beta-L-fucose bis(triethylammonium)salt

Description

Gdp-beta-L-fucose bis(triethylammonium)salt is a chemical compound with the molecular formula C28H55N7O15P2 and a molecular weight of 791.72 g/mol. It is a guanosine diphosphate (GDP) sugar derivative, specifically a fucose derivative, which plays a crucial role in various biological processes, including glycosylation.

Properties

Molecular Formula |

C28H55N7O15P2 |

|---|---|

Molecular Weight |

791.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C16H25N5O15P2.2C6H15N/c1-4-7(22)9(24)11(26)15(33-4)35-38(31,36-37(28,29)30)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;2*1-4-7(5-2)6-3/h3-5,7-11,14-15,22-26H,2H2,1H3,(H2,28,29,30)(H3,17,19,20,27);2*4-6H2,1-3H3/t4-,5+,7+,8+,9+,10+,11-,14+,15+,38?;;/m0../s1 |

InChI Key |

NZNCSFKTMOJJNI-DFXQMNAHSA-N |

Isomeric SMILES |

CCN(CC)CC.CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)OP(=O)(O)O)O)O)O |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)OP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gdp-beta-L-fucose bis(triethylammonium)salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG) . The reaction conditions often include the presence of divalent cations such as Mg2+ or Ca2+ to stimulate enzyme activity .

Industrial Production Methods

Industrial production of Gdp-beta-L-fucose bis(triethylammonium)salt involves the use of recombinant enzymes expressed in bacterial systems such as Escherichia coli. The enzymes are overexpressed and purified to facilitate the large-scale conversion of GDP-D-mannose to GDP-beta-L-fucose .

Chemical Reactions Analysis

Types of Reactions

Gdp-beta-L-fucose bis(triethylammonium)salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fucose derivatives with additional oxygen-containing functional groups, while reduction may produce simpler sugar derivatives .

Scientific Research Applications

Gdp-beta-L-fucose bis(triethylammonium)salt has a wide range of scientific research applications, including:

Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosylation and other biochemical processes.

Biology: The compound is essential in studying cell signaling and communication, as fucosylation is a critical modification in many biological pathways.

Medicine: Research on Gdp-beta-L-fucose bis(triethylammonium)salt contributes to the development of therapeutic agents targeting glycosylation-related diseases.

Industry: It is used in the production of glycosylated products, including pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Gdp-beta-L-fucose bis(triethylammonium)salt involves its role as a donor substrate in fucosylation reactions. The compound interacts with fucosyltransferases, enzymes that transfer fucose residues to target molecules such as glycoproteins and glycolipids . This process is crucial for the proper functioning of various biological systems, including immune response and cell-cell interactions .

Comparison with Similar Compounds

Similar Compounds

GDP-alpha-L-fucose: Another fucose derivative with similar properties but different stereochemistry.

GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.

GDP-L-galactose: A related compound involved in glycosylation processes.

Uniqueness

Gdp-beta-L-fucose bis(triethylammonium)salt is unique due to its specific role in fucosylation, a critical modification in many biological pathways. Its ability to act as a donor substrate for fucosyltransferases distinguishes it from other GDP-sugar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.